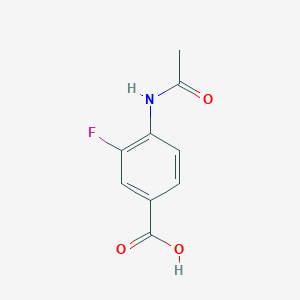

4-Acetamido-3-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(9(13)14)4-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZHYHPIAKNMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598811 | |

| Record name | 4-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-11-1 | |

| Record name | 4-Acetamido-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of "4-Acetamido-3-fluorobenzoic acid"

An In-depth Technical Guide on 4-Acetamido-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

This compound, with the CAS Number 713-11-1, is a fluorinated derivative of N-acetyl-p-aminobenzoic acid. Its structure, featuring an acetamido group and a fluorine atom on the benzoic acid backbone, makes it a compound of interest in medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with proposed experimental protocols for its synthesis and analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties such as melting point, boiling point, and pKa are not widely published for this specific isomer. Data for structurally related compounds are provided for reference.

Identification and Structure

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 713-11-1 | [1] |

| Molecular Formula | C₉H₈FNO₃ | [2][3] |

| Molecular Weight | 197.16 g/mol | [2][3] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)C(=O)O)F | [2] |

| InChI Key | VOLGFCKUDWAJQS-UHFFFAOYSA-N | [2] |

Physical Properties (Experimental and Predicted)

| Property | Value | Notes |

| Melting Point | Not available | The melting point of the related isomer, 3-acetamido-4-fluorobenzoic acid, is reported as 252 °C. The melting point of 4-acetamidobenzoic acid is 250-252 °C. |

| Boiling Point | Not available | - |

| Solubility | Soluble in alcohol and hot water. | Based on the general solubility of related benzoic acid derivatives. Quantitative data is not available. |

| pKa | Not available | The pKa of the parent compound, 4-acetamidobenzoic acid, is approximately 4.5. The presence of the electron-withdrawing fluorine atom is expected to decrease the pKa, making this compound a slightly stronger acid. |

| XLogP | 0.8 | Predicted |

Experimental Protocols

Synthesis Protocol

A plausible synthetic route to this compound starts from the commercially available 4-amino-3-fluorobenzoic acid. The synthesis involves the acetylation of the amino group.

Reaction: Acetylation of 4-Amino-3-fluorobenzoic acid

Proposed synthesis of this compound.

Materials:

-

4-Amino-3-fluorobenzoic acid

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-fluorobenzoic acid (1 equivalent) in pyridine.

-

Acetylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Methods

A reversed-phase HPLC method can be developed for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Sample Preparation: Dissolve a accurately weighed amount of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

General workflow for HPLC analysis.

Characterization of this compound would involve standard spectroscopic techniques. While specific data for this compound is not available, the expected spectral features are outlined below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, a C=O stretch from the carboxylic acid, and a C=O stretch from the amide (Amide I band).

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight of 197.16 g/mol .

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity or signaling pathways directly involving this compound. However, related fluorinated benzoic acid derivatives are known to be of interest in drug discovery. For instance, some fluorinated aromatic compounds have been investigated for their potential as enzyme inhibitors or receptor ligands.

The structural similarity of this compound to other biologically active molecules suggests that it could be a valuable scaffold for the synthesis of new chemical entities for various therapeutic targets. Further research is required to explore its biological profile.

Logical workflow for drug discovery using the target compound.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, this guide provides a summary of its known properties and outlines logical and established protocols for its synthesis and analysis. The information presented here serves as a valuable resource for researchers and professionals interested in exploring the applications of this and related fluorinated benzoic acid derivatives. Further experimental work is necessary to fully characterize its physical, chemical, and biological properties.

References

Spectroscopic Profile of 4-Acetamido-3-fluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetamido-3-fluorobenzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this guide presents predicted spectroscopic values derived from the analysis of structurally similar compounds, including 4-acetamidobenzoic acid, 4-fluorobenzoic acid, and other fluorinated and acetylated benzoic acid derivatives. The methodologies for obtaining such data are also detailed to assist researchers in their own analytical work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.5 | Singlet (broad) | - | -COOH |

| ~9.8 | Singlet | - | -NH |

| ~8.2 | Doublet of doublets | J(H,F) ≈ 8, J(H,H) ≈ 2 | H-2 |

| ~7.9 | Doublet of doublets | J(H,H) ≈ 8, J(H,F) ≈ 2 | H-6 |

| ~7.4 | Triplet | J(H,H) ≈ 8 | H-5 |

| ~2.2 | Singlet | - | -CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~166 | C=O (acid) |

| ~155 (d, J(C,F) ≈ 245 Hz) | C-3 |

| ~140 | C-4 |

| ~131 | C-1 |

| ~125 (d, J(C,F) ≈ 15 Hz) | C-5 |

| ~120 (d, J(C,F) ≈ 5 Hz) | C-6 |

| ~115 (d, J(C,F) ≈ 25 Hz) | C-2 |

| ~24 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ -120 to -130 | Aromatic C-F |

Reference: CFCl₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide I) |

| ~1600, ~1540 | Medium | C=C stretch (aromatic) |

| ~1550 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (acid) |

| ~1100 | Medium | C-F stretch |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| ~197 | [M]⁺ (Molecular ion) |

| ~180 | [M-OH]⁺ |

| ~155 | [M-C₂H₂O]⁺ |

| ~138 | [M-C₂H₂O - OH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.[2]

-

Instrumentation : The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR : Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required.[2] A spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.

-

¹⁹F NMR : Acquire the spectrum with a spectral width appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm). A fluorine-free probe is recommended to avoid background signals.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C NMR) or an appropriate internal/external standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][4]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

-

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Instrumentation : The analysis is performed on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the prepared sample in the instrument and record the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : The analysis is performed on a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Select an appropriate ionization technique. Electron Impact (EI) is a common method for small organic molecules and often provides valuable fragmentation information.[7] Electrospray Ionization (ESI) is a softer ionization technique that is well-suited for LC-MS and often results in a prominent molecular ion peak.[7]

-

Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8] The detector records the abundance of each ion.

-

Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.[8][9]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. jascoinc.com [jascoinc.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide on the Solubility of 4-Acetamido-3-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Acetamido-3-fluorobenzoic acid, a compound of interest in pharmaceutical research and development. Understanding the solubility of this molecule is critical for its handling, formulation, and application in various experimental and manufacturing processes.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₈FNO₃ and a molecular weight of 197.16 g/mol .[1] It typically appears as a white to off-white crystalline powder.[1] The presence of a carboxylic acid group, an acetamido group, and a fluorine atom on the benzene ring influences its polarity and, consequently, its solubility in different solvents.

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative and semi-quantitative solubility profile can be summarized. The compound is reportedly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1] It is also described as being slightly soluble in water.[1]

Table 1: Reported Solubility of this compound

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] |

| Water | Slightly Soluble[1] |

The general principle of "like dissolves like" suggests that this compound would exhibit higher solubility in polar organic solvents capable of hydrogen bonding, such as other alcohols (e.g., ethanol, isopropanol) and ketones (e.g., acetone). Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid organic compound like this compound. These protocols can be used to generate quantitative and qualitative data.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents and helps in classifying it based on its functional groups.[2][3]

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipette or burette

-

Solvents: Water, Diethyl Ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and a selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

Procedure:

-

Place approximately 10-25 mg of the compound into a small test tube.[2][3]

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[2]

-

After each addition, shake the test tube vigorously or stir with a glass rod.[2][4]

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble or slightly soluble.

-

For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[3]

Protocol 2: Semi-Quantitative Solubility Determination

This method provides a more precise measure of solubility.

Materials:

-

Same as Protocol 1, with the addition of an analytical balance.

Procedure:

-

Weigh a precise mass of this compound (e.g., 10.0 mg) and place it in a test tube.[4]

-

Using a burette, add a measured volume of the solvent incrementally.[4]

-

After each addition, stir or vortex the mixture until the solid is completely dissolved.[4]

-

Record the total volume of solvent required to fully dissolve the compound.[4]

-

Calculate the solubility in terms of mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides foundational information and methodologies for researchers working with this compound. The provided protocols can be adapted to generate specific, quantitative solubility data essential for drug development and other scientific applications.

References

CAS number 713-11-1 properties and structure

An In-depth Technical Guide to 7-(Diethylamino)-4-(trifluoromethyl)coumarin

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and photophysical properties, structure, and applications of 7-(diethylamino)-4-(trifluoromethyl)coumarin, a versatile fluorinated heterocyclic compound. This document is intended to serve as a detailed resource for professionals in the fields of chemical research, materials science, and drug development.

Core Properties and Structure

7-(Diethylamino)-4-(trifluoromethyl)coumarin, also known as Coumarin 481, is a valuable building block in various scientific applications due to its unique photophysical properties.[1] The presence of a diethylamine group at the 7-position and a trifluoromethyl group at the 4-position on the coumarin scaffold significantly influences its electronic and fluorescent characteristics.[1][2] This substitution pattern enhances its utility as a fluorescent dye and probe in biological and material science contexts.[3][4]

Chemical and Physical Properties

The fundamental properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 41934-47-8 | [1][2] |

| Chemical Formula | C14H14F3NO2 | [1][2] |

| Molecular Weight | 285.27 g/mol | [1] |

| Appearance | Pale pink/beige powder | [1] |

| Melting Point | 116 °C | [1] |

| Purity | >97% | [1] |

| Solubility | Soluble in methanol, ethanol, and diethyl ether | [5] |

Photophysical Properties

This coumarin derivative is particularly noted for its excellent light conversion capabilities, making it a prime candidate for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1][2] Its emission spectrum, typically ranging from 380 nm to 550 nm, is ideal for bioimaging applications.[1][2]

| Photophysical Property | Value/Description | Reference |

| Quantum Yield | 94.8% | [1][2] |

| Emission Range | 380 nm to 550 nm | [1][2] |

| Fluorescence | Exhibits green fluorescence in solution | [5] |

| Stokes Shift | Large Stokes shifts are observed, which is advantageous for cell imaging. | [3] |

| Solvatochromism | The photophysical properties are highly sensitive to the polarity of the environment. | [3] |

Synthesis and Experimental Protocols

The synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin can be complex, impacting product stability and purity.[5] A common synthetic route is detailed below.

Synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin

A prevalent method for synthesizing this compound involves the reaction of 3-(diethylamino)phenol with ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocol:

-

Reactant Preparation: A mixture of 3-(diethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate is prepared.

-

Condensation Reaction: The mixture is subjected to a condensation reaction, often catalyzed by an acid, to form the coumarin ring system.

-

Purification: The crude product is purified through recrystallization to obtain the final high-purity compound.

Below is a visual representation of a generalized synthesis workflow.

Applications in Research and Drug Development

The unique properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin make it a versatile tool in various research and development areas.

Fluorescent Probes and Bioimaging

Its high quantum yield and photostability make it an excellent fluorescent dye for biological imaging.[1][4] It is used to develop fluorescent probes for visualizing cellular processes with high sensitivity.[4] The emission properties of this coumarin derivative are ideal for bioimaging, allowing for clear visualization of biological structures and processes.[1][2]

Drug Discovery and Development

As a fluorinated building block, this compound is utilized in drug discovery.[1] It has been investigated for its potential anti-inflammatory and anti-cancer properties.[6] Additionally, its ability to generate reactive oxygen species upon light activation makes it a candidate for use in photodynamic therapy for cancer treatment.[4]

Materials Science

Beyond biomedical applications, 7-(diethylamino)-4-(trifluoromethyl)coumarin is a promising candidate for use in OLEDs and dye-sensitized solar cells due to its excellent light conversion capabilities.[1][2] It is also used in the development of advanced materials and sensors, as well as in security inks and anti-counterfeiting measures due to its bright fluorescence under UV light.[4]

Associated Compound: 4-Acetamido-3-fluorobenzoic acid (CAS 713-11-1)

While the primary focus of this guide is on the coumarin derivative due to its extensive applications aligning with the core requirements, it is important to note the compound associated with CAS number 713-11-1.

This compound is a chemical intermediate. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 713-11-1 | [7] |

| Chemical Formula | C9H8FNO3 | |

| Molecular Weight | 197.17 | [7] |

This compound is typically used in the synthesis of more complex molecules and does not possess the fluorescent or direct biological activity characteristics of the coumarin derivative discussed extensively above.

References

- 1. ossila.com [ossila.com]

- 2. 7-(diethylamino)-4-(trifluoromethyl)coumarin, 4194-47-8 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. 7-DIETHYLAMINO-4-(TRIFLUOROMETHYL)COUMARIN | 41934-47-8 [amp.chemicalbook.com]

- 7. CAS 713-11-1 | Sigma-Aldrich [sigmaaldrich.com]

starting materials for "4-Acetamido-3-fluorobenzoic acid" synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 4-Acetamido-3-fluorobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. This document provides a comparative analysis of viable synthetic routes, complete with detailed experimental protocols and quantitative data to support laboratory applications.

Executive Summary

Two principal and efficient synthetic routes for this compound have been identified and are presented herein. The most direct and high-yielding approach commences with the acetylation of commercially available 4-Amino-3-fluorobenzoic acid. An alternative, multi-step pathway begins with more fundamental starting materials, such as 4-fluorobenzoic acid or 3-fluoro-4-nitrotoluene, and proceeds through a key 3-fluoro-4-nitrobenzoic acid intermediate. This guide offers a thorough examination of each route, enabling researchers to select the most appropriate method based on starting material availability, scalability, and laboratory capabilities.

Data Presentation

The following tables summarize the quantitative data associated with the key transformations in the synthesis of this compound.

Table 1: Synthesis of this compound via Acetylation of 4-Amino-3-fluorobenzoic Acid

| Starting Material | Acetylating Agent | Solvent/Catalyst | Reaction Time | Typical Yield |

| 4-Amino-3-fluorobenzoic acid | Acetic Anhydride | Pyridine | 2-4 hours | 85-95% |

| 4-Amino-3-fluorobenzoic acid | Acetic Anhydride | Glacial Acetic Acid | 10-15 minutes (with heating) | High |

Table 2: Synthesis via 3-Fluoro-4-nitrobenzoic Acid Intermediate

| Reaction Step | Starting Material | Reagents | Solvent | Reaction Conditions | Typical Yield |

| Nitration | 4-Fluorobenzoic acid | Nitric acid, Sulfuric acid | - | 0-20°C, 17 hours | ~80% |

| Oxidation | 3-Fluoro-4-nitrotoluene | Potassium dichromate, Sulfuric acid | Acetic acid | 120°C, 2 hours | 83% |

| Reduction | 3-Fluoro-4-nitrobenzoic acid | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux, 1 hour | High |

| Acetylation | 4-Amino-3-fluorobenzoic acid | Acetic Anhydride | Pyridine | 0°C to room temp, 2-4 hours | 85-95% |

Experimental Protocols

Route 1: Direct Acetylation of 4-Amino-3-fluorobenzoic Acid

This is the most straightforward method, relying on the readily available 4-amino-3-fluorobenzoic acid.

Protocol 1.1: Acetylation using Acetic Anhydride in Pyridine

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-Amino-3-fluorobenzoic acid in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1-1.2 equivalents of acetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from an ethanol/water mixture.

Route 2: Synthesis from Nitro-substituted Precursors

This route involves the initial preparation of 4-amino-3-fluorobenzoic acid from a nitro-substituted precursor, followed by acetylation.

Step 2.1: Preparation of the Intermediate 3-Fluoro-4-nitrobenzoic Acid

Two primary methods can be employed for the synthesis of this key intermediate.

Protocol 2.1.1: Nitration of 4-Fluorobenzoic Acid

-

To 300 ml of concentrated sulfuric acid, add 150 ml of nitric acid (density 1.42) at 0°C.

-

To this mixture, add 50 g of 4-fluorobenzoic acid over 30 minutes, maintaining the temperature at 0°C.[1]

-

Stir the mixture at 0°C for one hour, then allow the temperature to rise to 20°C.[1]

-

Continue stirring at 20°C for 16 hours.[1]

-

Pour the reaction mixture over ice.

-

Collect the precipitated product by vacuum filtration, wash with water, and dry to obtain 3-nitro-4-fluoro-benzoic acid.[1]

Protocol 2.1.2: Oxidation of 3-Fluoro-4-nitrotoluene

-

To a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL), add concentrated sulfuric acid (3.6 mL).[2]

-

Add 2-fluoro-4-methyl-1-nitrobenzene (1.0 g, 12.9 mmol) portion-wise to the suspension.[2]

-

Heat the reaction mixture to 120°C for 2 hours.[2]

-

Cool the mixture to room temperature and quench with crushed ice.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 3-Fluoro-4-nitrobenzoic acid.[2]

Step 2.2: Reduction of 3-Fluoro-4-nitrobenzoic Acid

This step converts the nitro group to an amine, yielding 4-Amino-3-fluorobenzoic acid.

Protocol 2.2.1: Reduction with Tin(II) Chloride

-

Dissolve 3-fluoro-4-nitrobenzoic acid (1 equivalent) in ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reflux the reaction mixture for 1 hour, monitoring completion by TLC.

-

Remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution.

-

Separate the organic layer, and further extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Amino-3-fluorobenzoic acid.

Step 2.3: Acetylation of 4-Amino-3-fluorobenzoic Acid

Follow Protocol 1.1 as described above.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described in this guide.

Caption: Direct acetylation of 4-Amino-3-fluorobenzoic acid.

Caption: Multi-step synthesis via a nitro-intermediate.

References

Commercial Availability and Research Applications of 4-Acetamido-3-fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-Acetamido-3-fluorobenzoic acid (CAS No. 713-11-1), a key intermediate in pharmaceutical research and development. This document offers a consolidated resource for sourcing this compound, including supplier data, purity levels, and available quantities. Additionally, it presents a detailed experimental protocol for its synthesis and discusses its primary application as a building block in the creation of more complex, biologically active molecules.

Sourcing and Commercial Availability

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Purity levels are typically high, ensuring suitability for sensitive synthetic applications. The following table summarizes the offerings from several key suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Price (USD) | Catalog Number |

| AK Scientific | 95% | 250 mg | $177 | V7436 |

| 1 g | $433 | |||

| 5 g | $1199 | |||

| 10 g | $1766 | |||

| Chempure (via IndiaMART) | Not Specified | Price on Request | Price on Request | 713-11-1 |

| National Analytical Corporation | >97% | Price on Request | 100 INR / Number (Unit unclear) | 713-11-1 |

| Fluorochem | >98% | Price on Request | Price on Request | 713-11-1 |

Note: Pricing and availability are subject to change. "Price on Request" indicates that a direct inquiry to the supplier is necessary. The price from National Analytical Corporation is listed in Indian Rupees with an ambiguous unit.

Physicochemical Properties and Safety Information

A comprehensive Safety Data Sheet (SDS) is available for this compound and should be consulted before handling. Key information is summarized below:

-

Chemical Formula: C₉H₈FNO₃

-

Molecular Weight: 197.16 g/mol

-

Appearance: White to off-white powder or solid.

-

CAS Number: 713-11-1

-

General Hazards: May cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from published research and is provided for informational purposes. Researchers should always adhere to their institution's safety guidelines and conduct a thorough risk assessment before proceeding.

Materials:

-

4-Amino-3-fluorobenzoic acid

-

Acetic anhydride

-

Anhydrous pyridine

-

Hydrochloric acid (2N)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of 4-amino-3-fluorobenzoic acid (1.5 mmol) and acetic anhydride (4.5 mmol) in anhydrous pyridine (7 ml) is heated at 60°C overnight.

-

The reaction mixture is then concentrated in vacuo.

-

Water (6 ml) is added to the residue.

-

The aqueous solution is acidified with 2N HCl until the pH reaches 1.

-

The resulting precipitate, this compound, is collected by filtration and dried.

This procedure has been reported to yield the product as a slightly brownish solid with a high yield.

Research Applications and Role in Synthesis

Current research primarily utilizes this compound as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. It serves as a valuable building block due to its functional groups, which allow for further chemical modifications.

While there is no direct evidence of this compound being involved in specific signaling pathways, it is a precursor to molecules with demonstrated biological activity. For instance, it has been used in the synthesis of pan-negative-gating modulators of KCa2/3 channels, which are important targets in cardiovascular and neurological research.

The following diagrams illustrate the procurement workflow for this research chemical and its conceptual role in the synthesis of bioactive compounds.

Caption: Procurement workflow for acquiring research chemicals.

Caption: Role as a building block in synthesizing bioactive molecules.

An In-Depth Technical Guide to the Stability and Storage of 4-Acetamido-3-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Acetamido-3-fluorobenzoic acid. The information herein is intended to ensure the long-term integrity and reliability of this compound for research and development activities. The guidance is based on general chemical stability principles and established industry standards for active pharmaceutical ingredients (APIs).

Overview of Chemical Stability

This compound is a fluorinated aromatic compound. The presence of the acetamido and carboxylic acid groups, along with the fluorine atom, influences its chemical reactivity and stability. It is generally considered stable under standard laboratory conditions. However, exposure to extremes of temperature, humidity, light, and pH can lead to degradation.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on supplier data sheets.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated)[1] | Reduces the rate of potential degradation reactions. |

| Cool, dry place[2] | An alternative for shorter-term storage, minimizing thermal degradation. | |

| Atmosphere | Store in a tightly sealed, airtight container[1][2] | Prevents exposure to moisture and atmospheric contaminants. |

| Light | Protected from light (e.g., in an amber vial or dark cabinet)[1] | Minimizes the risk of photolytic degradation. |

| Hygroscopicity | Non-hygroscopic[3] | The compound has a low affinity for moisture. |

Shelf Life: When stored under the recommended conditions, this compound has a typical shelf life of 24 months[1][2].

Experimental Protocols for Stability Assessment

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than accelerated stability testing.

Objective: To identify likely degradation pathways and to develop and validate a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide)[2].

-

Expose the solution to the stress conditions outlined in the table below.

-

Analyze the stressed samples at appropriate time points using a validated analytical method (e.g., HPLC with UV detection).

-

Compare the results to an unstressed control sample to determine the extent of degradation.

| Stress Condition | Typical Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Dry heat at 80°C for 48 hours | To assess stability at elevated temperatures. |

| Photostability | Expose solid material and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To determine if the compound is light-sensitive. |

These studies are designed to predict the shelf life of the compound under its intended storage conditions.

Protocol:

-

Store samples of this compound in its intended container closure system under the conditions specified in the table below.

-

At designated time points, withdraw samples and analyze for key quality attributes such as appearance, purity (by HPLC), and the presence of degradation products.

| Study Type | Storage Conditions (Temperature / Relative Humidity) | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Table based on ICH Q1A(R2) guidelines.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of a chemical substance like this compound, from initial characterization to the assignment of storage conditions and a re-test period.

Caption: Workflow for Stability Assessment of a Chemical Compound.

Conclusion

While this compound is a stable compound, adherence to proper storage conditions is paramount to ensure its integrity for scientific applications. The recommended practice is to store it under refrigeration, protected from light and moisture. For critical applications in drug development, conducting formal stability studies according to ICH guidelines is advised to establish a comprehensive stability profile and to determine an appropriate re-test period.

References

An In-depth Technical Guide to the Theoretical Properties of Fluorinated Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzoic acid scaffolds represents a powerful approach in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as its high electronegativity, small size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the theoretical properties of fluorinated benzoic acid derivatives, including their acidity (pKa) and lipophilicity (logP), detailed experimental protocols for their determination, and their influence on key biological signaling pathways.

Core Physicochemical Properties: pKa and logP

The introduction of fluorine to the benzoic acid ring has profound effects on its electronic properties and, consequently, its acidity and lipophilicity. These parameters are critical in drug design as they influence a molecule's solubility, permeability, metabolic stability, and target binding affinity.

Acidity (pKa)

The electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group, resulting in a lower pKa value compared to benzoic acid (pKa ≈ 4.20). This enhanced acidity, which stabilizes the carboxylate anion, is dependent on the number and position of the fluorine substituents.

Table 1: Experimental pKa Values of Various Fluorinated Benzoic Acids

| Compound | pKa |

| Benzoic Acid (Reference) | 4.20 |

| Monofluorobenzoic Acids | |

| 2-Fluorobenzoic acid | 3.27 |

| 3-Fluorobenzoic acid | 3.86 |

| 4-Fluorobenzoic acid | 4.14 |

| Difluorobenzoic Acids | |

| 2,3-Difluorobenzoic acid | 2.88 |

| 2,4-Difluorobenzoic acid | 2.85 |

| 2,5-Difluorobenzoic acid | 2.87 |

| 2,6-Difluorobenzoic acid | 2.13 |

| 3,4-Difluorobenzoic acid | 3.80 |

| 3,5-Difluorobenzoic acid | 3.37 |

| Trifluorobenzoic Acids | |

| 2,4,5-Trifluorobenzoic acid | 2.80 |

| 2,4,6-Trifluorobenzoic acid | 1.83 |

| 3,4,5-Trifluorobenzoic acid | 3.29 |

Note: Some values for trifluorobenzoic acids may be predicted.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key determinant of its ability to cross biological membranes. Fluorination generally increases the lipophilicity of a molecule. The octanol-water partition coefficient (logP) is the standard measure of lipophilicity.

Table 2: Experimental logP Values of Selected Fluorinated Benzoic Acids

| Compound | logP |

| Benzoic Acid (Reference) | 1.87 |

| Monofluorobenzoic Acids | |

| 2-Fluorobenzoic acid | 1.99 |

| 3-Fluorobenzoic acid | 2.04 |

| 4-Fluorobenzoic acid | 2.13 |

| Difluorobenzoic Acids | |

| 2,3-Difluorobenzoic acid | 2.12 |

| 2,4-Difluorobenzoic acid | 2.12 |

| 2,5-Difluorobenzoic acid | 2.12 |

| 2,6-Difluorobenzoic acid | 1.77 |

| 3,4-Difluorobenzoic acid | 2.31 |

| 3,5-Difluorobenzoic acid | 2.48 |

| Other Fluorinated Derivatives | |

| 2-(Trifluoromethyl)benzoic acid | 2.73 |

| 3-(Trifluoromethyl)benzoic acid | 2.92 |

| 4-(Trifluoromethyl)benzoic acid | 3.03 |

Experimental Protocols

Accurate determination of pKa and logP is essential for understanding the behavior of fluorinated benzoic acid derivatives. The following are detailed methodologies for these key experiments.

Determination of pKa

1. Potentiometric Titration

This is a high-precision technique for determining pKa values.

-

Apparatus and Reagents:

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Titration vessel

-

Fluorinated benzoic acid sample (of known concentration, e.g., 1 mM)

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water

-

Nitrogen gas supply

-

-

Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

-

Dissolve a known amount of the fluorinated benzoic acid in deionized water to prepare a solution of at least 10⁻⁴ M.

-

Add the 0.15 M KCl solution to maintain a constant ionic strength.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.

-

Place the solution in the titration vessel on the magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has stabilized at a high value (e.g., pH 12-12.5).

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the titration curve).

-

2. UV-Vis Spectrophotometry

This method is suitable for compounds with a UV-active chromophore near the ionization center.

-

Apparatus and Reagents:

-

UV-Vis spectrophotometer with a microplate reader

-

96-well microtiter plates

-

Calibrated pH meter

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

Stock solution of the fluorinated benzoic acid in a suitable solvent (e.g., DMSO)

-

-

Procedure:

-

Prepare a series of buffer solutions with different pH values.

-

Add a small aliquot of the stock solution of the fluorinated benzoic acid to each well of the 96-well plate.

-

Add the different buffer solutions to the wells to achieve a final concentration of the compound in the range of 10⁻⁶ to 10⁻⁴ M.

-

Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Identify the analytical wavelength(s) where the absorbance changes significantly with pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Determination of logP by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common and rapid method for estimating logP values.

-

Apparatus and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile)

-

A series of reference compounds with known logP values

-

Stock solutions of the reference compounds and the fluorinated benzoic acid derivative in a suitable solvent

-

-

Procedure:

-

Equilibrate the C18 column with the mobile phase at a constant composition.

-

Inject the stock solutions of the reference compounds and the test compound individually.

-

Record the retention time (t_R_) for each compound.

-

Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R_ - t_0_) / t_0_

-

Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k) values.

-

Determine the logP of the fluorinated benzoic acid derivative by interpolating its log(k) value on the calibration curve.

-

Biological Signaling Pathways

Fluorinated benzoic acid derivatives are integral to a variety of therapeutic agents that modulate key signaling pathways.

Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are fluorinated benzoic acid derivatives that target cyclooxygenase (COX) enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[2] Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-selective COX inhibitor.[3]

Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives.

Intrinsic Apoptosis Pathway

Certain fluorinated benzoic acid derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[4] This is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[5]

Caption: Induction of the intrinsic apoptosis pathway.

PTP-MEG2 Inhibition and Insulin Signaling

Fluorinated benzoic acid derivatives have been utilized as intermediates in the synthesis of potent inhibitors of Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2).[6] PTP-MEG2 is a negative regulator of the insulin signaling pathway. By inhibiting PTP-MEG2, these compounds can enhance insulin sensitivity, making them potential therapeutic agents for type 2 diabetes.[7]

Caption: PTP-MEG2 inhibition enhances insulin signaling.

Conclusion

Fluorinated benzoic acid derivatives are a versatile and powerful class of compounds in drug discovery and development. Their theoretical properties, particularly pKa and logP, can be rationally modulated through the strategic placement of fluorine atoms. This allows for the optimization of their physicochemical and pharmacokinetic properties to enhance their therapeutic potential. The ability of these compounds to interact with and modulate key biological signaling pathways, as illustrated, underscores their importance in the development of novel therapeutics for a wide range of diseases. The experimental protocols provided herein offer a robust framework for the accurate determination of the key physicochemical properties of these important molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of the tyrosine phosphatase PTP-MEG2 as an antagonist of hepatic insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Placement of Fluorine: A Technical Guide to Modifying Benzoic Acid pKa

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical properties of drug candidates. Among these properties, the acid dissociation constant (pKa) is of paramount importance, governing a molecule's ionization state, solubility, membrane permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the role of fluorine in modifying the pKa of benzoic acid, a common structural motif in pharmaceuticals. We will explore the underlying electronic principles, present quantitative data, and provide detailed experimental protocols for pKa determination.

The Influence of Fluorine on Acidity: A Quantitative Overview

The acidity of benzoic acid is significantly influenced by the number and position of fluorine substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion and thus increases the acidity (lowers the pKa).[1][2][3] This effect is distance-dependent, being most pronounced at the ortho position.[4][5] However, fluorine also possesses lone pairs that can be donated into the benzene ring's pi system, a resonance or mesomeric effect (+M), which has an opposing, acidity-decreasing influence.[5][6] The interplay of these effects, along with a unique "ortho effect," dictates the final pKa.[5][7]

The following table summarizes the experimentally determined pKa values for benzoic acid and its various fluorinated derivatives, providing a clear quantitative comparison.

| Compound | Isomer | pKa Value |

| Benzoic Acid | - | 4.20[1][8] |

| Monofluorobenzoic Acids | ||

| 2-Fluorobenzoic acid | ortho | 3.27[1][4] |

| 3-Fluorobenzoic acid | meta | 3.86[1][7][9] |

| 4-Fluorobenzoic acid | para | 4.14[1] |

| Difluorobenzoic Acids | ||

| 2,3-Difluorobenzoic acid | - | 2.88[1] |

| 2,4-Difluorobenzoic acid | - | 2.85[1] |

| 2,5-Difluorobenzoic acid | - | 2.87[1] |

| 2,6-Difluorobenzoic acid | - | 2.13[1] |

| 3,4-Difluorobenzoic acid | - | 3.80[1] |

| 3,5-Difluorobenzoic acid | - | 3.37[1] |

| Trifluorobenzoic Acids | ||

| 2,4,5-Trifluorobenzoic acid | - | 2.80[1] |

| 2,4,6-Trifluorobenzoic acid | - | 1.83[1] |

| 3,4,5-Trifluorobenzoic acid | - | 3.29[1] |

Understanding the Underlying Electronic Effects

The trends observed in the pKa values can be rationalized by considering the electronic effects of fluorine at different positions on the benzoic acid ring.

Caption: Interplay of inductive and resonance effects of fluorine on benzoic acid pKa.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding the behavior of ionizable compounds. Two widely used and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[10][11][12]

Potentiometric Titration

This is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[10][13] The pKa is determined from the inflection point of the resulting titration curve.[13][14]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[13][14]

-

Accurately weigh and dissolve the fluorobenzoic acid derivative in a suitable solvent (e.g., CO₂-free deionized water or a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (typically around 1-10 mM).[13][15]

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added to the analyte solution.[13]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[13]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

If the analyte is an acid, titrate with the standardized NaOH solution. Add the titrant in small, precise increments (e.g., 0.05-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to obtain the titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the equivalence point can be determined more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).[16]

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis spectrum as a function of pH.[11][17] It requires smaller sample quantities compared to potentiometric titration.[11]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the fluorobenzoic acid derivative in a suitable solvent (e.g., methanol or DMSO).[11][17]

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

For each measurement, prepare a sample by diluting a small aliquot of the stock solution into a buffer of a specific pH to a constant final concentration.[17]

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for the analyte in each buffer solution.

-

Identify the analytical wavelength(s) where the absorbance changes significantly with pH.[11]

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength versus the pH of the buffer solutions. This will generate a sigmoidal curve.[1]

-

The inflection point of this curve corresponds to the pKa of the compound.[1][18]

-

Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation:[1] pKa = pH + log[(A - A_I) / (A_U - A)] Where:

-

A is the absorbance at a given pH.

-

A_I is the absorbance of the fully ionized form (at high pH).

-

A_U is the absorbance of the fully unionized form (at low pH).

-

-

Fluorine in Drug Development: The pKa Perspective

The ability to modulate a molecule's pKa is a critical aspect of drug design. By introducing fluorine atoms, medicinal chemists can strategically alter the ionization state of a drug candidate at physiological pH (typically around 7.4).[19][20] This can lead to:

-

Improved Oral Bioavailability: By reducing the basicity of nearby functional groups, fluorine can increase the proportion of the neutral, more lipophilic form of a drug, enhancing its absorption across the gastrointestinal tract.[21]

-

Enhanced Target Binding: Altering the pKa can influence the charge state of a molecule, which can be crucial for electrostatic interactions with the target protein or receptor, thereby increasing binding affinity and potency.[20][21]

-

Increased Metabolic Stability: Fluorine can block sites of metabolic oxidation, prolonging the half-life of a drug.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. scirp.org [scirp.org]

- 9. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. ishigirl.tripod.com [ishigirl.tripod.com]

- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: 4-Acetamido-3-fluorobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 4-Acetamido-3-fluorobenzoic acid is a versatile, fluorinated building block with significant potential for the development of novel therapeutics. Its structure combines a carboxylic acid handle for diverse chemical modifications, a fluorine atom to modulate physicochemical properties, and an acetamido group that can participate in hydrogen bonding with target proteins.

While specific research on "this compound" is emerging, its structural similarity to other pharmacologically active benzoic acid derivatives allows for the extrapolation of its potential applications in medicinal chemistry. This document outlines potential applications and detailed experimental protocols based on established methodologies for structurally related compounds.

Application 1: Scaffold for Kinase Inhibitor Synthesis

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] Many FDA-approved kinase inhibitors incorporate a fluorinated aromatic moiety. The this compound scaffold can be envisioned as a key component in the synthesis of novel kinase inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Related Compounds

The following table summarizes the inhibitory activity of various kinase inhibitors containing related structural motifs.

| Compound/Drug | Target Kinase(s) | IC50 (µM) | Cancer Cell Line |

| Dichlorophenyl-chlorobenzothiazole derivative | Not Specified | 0.0718 | HOP-92 (Non-small cell lung)[4] |

| Phthalic-Based Derivative 14 | Not Specified | Data not provided | - |

| Phthalic-Based Derivative 15 | Not Specified | Data not provided | - |

| Erdafitinib | FGFR | - | - |

| Pemigatinib | FGFR | - | - |

| Sorafenib | Multiple kinases | - | - |

Experimental Protocol: Synthesis of Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common step in the development of kinase inhibitors.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or other suitable base

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 equivalents) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure amide derivative.

-

-

Characterization:

-

Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Signaling Pathway and Workflow Diagrams

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Caption: Experimental workflow for the synthesis and evaluation of kinase inhibitors.

Application 2: Development of Antimicrobial Agents

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents.[5] Schiff bases and oxadiazole derivatives of fluorinated benzoic acids have demonstrated promising antimicrobial and antioxidant activities.[5][6] this compound can serve as a starting material for the synthesis of such derivatives.

Quantitative Data: Antimicrobial and Antioxidant Activity of Related Compounds

| Compound Class/Derivative | Activity Type | Measurement | Value (µM) |

| Pyrazole derivatives of 4-fluorobenzoic acid | Antibacterial | MIC | Not Reported[4] |

| 4-fluorobenzoic acid Schiff bases | Antioxidant | IC50 (DPPH assay) | 25.57 ± 7.41 to 90.2 ± 2.90[6] |

| 1,3,4-Oxadiazole derivatives of 4-fluorobenzoic acid | Antioxidant | IC50 (DPPH assay) | 52.67 ± 4.98 to 89.45 ± 9.11[6] |

| Vitamin C (Standard) | Antioxidant | IC50 (DPPH assay) | 19.39 ± 12.57[6] |

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol is adapted for the synthesis of Schiff base derivatives, which can be further cyclized to form oxadiazoles.

Materials:

-

This compound

-

Thionyl chloride or oxalyl chloride

-

Hydrazine hydrate

-

Ethanol

-

Substituted aromatic aldehydes

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Esterification and Hydrazide Formation:

-

Convert this compound to its corresponding ester (e.g., ethyl ester) via Fischer esterification.

-

React the ester with hydrazine hydrate in ethanol under reflux to form 4-acetamido-3-fluorobenzohydrazide.[6] Monitor the reaction by TLC.

-

-

Schiff Base Formation:

-

Dissolve the synthesized hydrazide (1 equivalent) in ethanol.

-

Add the desired substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.[6]

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

-

-

Characterization:

-

Characterize the synthesized Schiff bases using IR, ¹H NMR, and mass spectrometry.

-

Application 3: Neuraminidase Inhibitors

Neuraminidase is a crucial enzyme for the replication and propagation of the influenza virus, making it an attractive target for antiviral drugs.[7] Structurally similar compounds, such as derivatives of 4-acetamido-3-aminobenzoic acid, have shown potential as neuraminidase inhibitors.[7]

Quantitative Data: Neuraminidase Inhibitory Activity

The following data is for derivatives of the structurally related 4-acetamido-3-aminobenzoic acid.

| Compound Series | Activity Measurement | Concentration (µg/ml) | Result (Zone of Inhibition) | Docking Score (Kj/mol) |

| 5k-5q, 5x, 5y | Antimicrobial (NA-containing microbes) | 125 | 16 ± 2.5 mm[7] | > -9[7] |

Experimental Protocol: In Vitro Neuraminidase Inhibition Assay (General)

This protocol outlines a general method for assessing the neuraminidase inhibitory potential of newly synthesized compounds.

Materials:

-

Synthesized this compound derivatives

-

Neuraminidase enzyme (from Clostridium perfringens or influenza virus)

-

Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

-

Assay buffer (e.g., MES buffer)

-

Stop solution (e.g., glycine-NaOH buffer)

-

96-well microplates (black, for fluorescence)

-

Fluorometric plate reader

Procedure:

-

Compound Preparation:

-

Prepare stock solutions of the test compounds in DMSO.

-

Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

-

Assay Protocol:

-

Add a small volume of the diluted compounds to the wells of the 96-well plate.

-

Add the neuraminidase enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (e.g., excitation at 365 nm, emission at 450 nm).

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Based on the known biological activities of structurally related compounds, its derivatives hold potential as kinase inhibitors, antimicrobial agents, and neuraminidase inhibitors. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of novel compounds derived from this scaffold, paving the way for the discovery of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

Application Notes and Protocols: Synthesis of Bioactive Compounds from 4-Acetamido-3-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel bioactive compounds utilizing 4-Acetamido-3-fluorobenzoic acid as a key starting material. While direct literature on the synthesis of bioactive compounds from this specific starting material is limited, this document outlines a proposed synthetic pathway based on established chemical principles and analogous reactions. The protocols provided are adapted from methodologies reported for structurally similar compounds.

Overview and Synthetic Strategy

This compound is a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the acetamido and carboxylic acid groups provide handles for further chemical modification.

The overall synthetic strategy involves two main stages:

-

Synthesis of the Starting Material: Preparation of this compound from commercially available 4-Amino-3-fluorobenzoic acid.

-

Synthesis of Bioactive Derivatives: Conversion of this compound into bioactive molecules, exemplified here by the synthesis of amide and Schiff base derivatives. Amides are a common motif in many pharmaceuticals, and Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of Starting Material: this compound

A straightforward approach to synthesizing the target starting material is the acetylation of the commercially available 4-Amino-3-fluorobenzoic acid.

Caption: Synthesis of this compound.

Experimental Protocol: Acetylation of 4-Amino-3-fluorobenzoic Acid

-

Preparation: To a 100 mL round-bottom flask, add 4-Amino-3-fluorobenzoic acid (1.0 eq).

-

Dissolution: Add pyridine (5-10 volumes) to the flask and stir until the solid is fully dissolved.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Acidify with 2N HCl until a precipitate forms.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of Bioactive Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted to an amide. This is a common strategy in drug discovery to couple the core scaffold with various amine-containing fragments, such as heterocyclic amines, to explore structure-activity relationships (SAR).

Caption: General scheme for amide synthesis.

Experimental Protocol: Amide Coupling using HATU

-